3-Hexene, 3-chloro-

Description

Contextualization within the Field of Halogenated Alkenes

Halogenated alkenes, or haloalkenes, are a class of organic compounds characterized by at least one halogen atom bonded to a doubly bonded carbon atom. These compounds are notable for their reactivity, which allows them to serve as versatile intermediates in the synthesis of more complex molecules. ontosight.ai The presence of both a double bond and a halogen atom allows for a variety of chemical transformations. The double bond is susceptible to addition reactions, while the carbon-halogen bond can participate in substitution and elimination reactions. ontosight.ai For instance, the reaction of 3-chloro-3-hexene with a strong base like sodium amide (NaNH₂) can lead to an elimination reaction, forming 3-hexyne (B1328910). chegg.com This reactivity makes haloalkenes valuable building blocks in the production of pharmaceuticals, agrochemicals, and fine chemicals. ontosight.ai

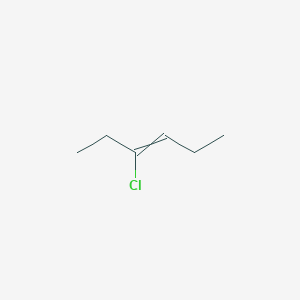

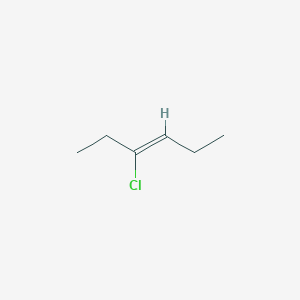

Structural Isomerism and Stereochemical Diversity of 3-Hexene (B12438300), 3-chloro-

Due to the substitution pattern around the carbon-carbon double bond, 3-Hexene, 3-chloro- exhibits geometric isomerism. The two geometric isomers are designated as (E)-3-chloro-3-hexene and (Z)-3-chloro-3-hexene. nist.govnih.gov This isomerism arises because rotation around the double bond is restricted, leading to two different spatial arrangements of the substituents.

The designation of 'E' and 'Z' is determined by the Cahn-Ingold-Prelog (CIP) priority rules. libretexts.org For each carbon of the double bond, the attached groups are assigned a priority based on atomic number; the higher the atomic number, the higher the priority. libretexts.org

At the C-3 carbon, the chlorine atom has a higher priority than the ethyl group (-CH₂CH₃).

At the C-4 carbon, the ethyl group has a higher priority than the hydrogen atom.

The (E) isomer (from the German entgegen, meaning opposite) has the two higher-priority groups on opposite sides of the double bond. libretexts.org The (Z) isomer (from the German zusammen, meaning together) has the two higher-priority groups on the same side of the double bond. libretexts.org These two isomers are distinct compounds with different physical properties. nist.govnih.gov

Chemical and Physical Properties

The distinct spatial arrangements of the (E) and (Z) isomers of 3-chloro-3-hexene result in different physical and chemical properties. The following tables summarize key data available for these isomers.

Table 1: General Properties of 3-Hexene, 3-chloro- Isomers

| Property | (E)-3-chloro-3-hexene | (Z)-3-chloro-3-hexene |

| Molecular Formula | C₆H₁₁Cl nist.gov | C₆H₁₁Cl nih.gov |

| Molecular Weight | 118.605 g/mol nist.gov | 118.60 g/mol nih.gov |

| IUPAC Name | (E)-3-chlorohex-3-ene nih.gov | (Z)-3-chlorohex-3-ene nih.gov |

| Synonyms | trans-3-chloro-hex-3-ene nih.gov | cis-3-chloro-3-hexene nih.gov |

| CAS Registry Number | 17226-35-6 nist.gov | 17226-34-5 (for cis-isomer) |

Data sourced from NIST and PubChem databases. nist.govnih.govnih.gov

Table 2: Computed Physical Property Data

| Property | (E)-3-chloro-3-hexene | (Z)-3-chloro-3-hexene |

| Monoisotopic Mass | 118.0549280 Da nih.gov | 118.054928 Da nih.gov |

| Complexity | 64.6 nih.gov | 64.6 nih.gov |

| Topological Polar Surface Area | 0 Ų nih.gov | 0 Ų nih.gov |

| Rotatable Bond Count | 2 guidechem.com | 2 nih.gov |

Data computed by PubChem. nih.govnih.govguidechem.com

Structure

3D Structure

Properties

CAS No. |

62535-30-2 |

|---|---|

Molecular Formula |

C6H11Cl |

Molecular Weight |

118.60 g/mol |

IUPAC Name |

3-chlorohex-3-ene |

InChI |

InChI=1S/C6H11Cl/c1-3-5-6(7)4-2/h5H,3-4H2,1-2H3 |

InChI Key |

CRAFRIAAAZWLNA-UHFFFAOYSA-N |

Canonical SMILES |

CCC=C(CC)Cl |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 3 Hexene, 3 Chloro and Its Analogues

Halogenation Reactions Leading to 3-Hexene (B12438300), 3-chloro-

The direct chlorination of hexenes is a primary route for the synthesis of 3-Hexene, 3-chloro-. However, achieving high regioselectivity and stereoselectivity is a significant challenge due to the potential for multiple reaction pathways, including free radical and electrophilic mechanisms.

Regioselective and Stereoselective Chlorination of Hexenes

The free-radical chlorination of alkanes and alkenes is notoriously difficult to control, often leading to a mixture of constitutional isomers. For instance, the free-radical chlorination of a simple alkane like propane (B168953) yields a mixture of 1-chloropropane (B146392) and 2-chloropropane. The selectivity is influenced by the number of hydrogen atoms at each position and the relative stability of the resulting free radicals (tertiary > secondary > primary). While chlorination is generally less selective than bromination, the distribution of products can be predicted based on these factors.

In the context of 3-hexene, free-radical allylic chlorination, often employing reagents like N-chlorosuccinimide (NCS), would be expected to produce a mixture of chlorinated hexenes. The reaction proceeds via a resonance-stabilized allylic radical, which can be attacked by a chlorine radical at different positions. For the analogous allylic bromination of trans-2-hexene (B1208433) with N-bromosuccinimide (NBS), the major products are 4-bromo-2-hexene (50%) and the rearranged product 2-bromo-3-hexene (32%). gold-chemistry.org A similar distribution of constitutional isomers would be anticipated for the chlorination of 3-hexene, making it a less desirable method for the specific synthesis of 3-Hexene, 3-chloro-.

Electrophilic addition of chlorine (Cl₂) to an alkene typically results in the formation of a vicinal dichloride. Therefore, this method is not suitable for the direct synthesis of 3-Hexene, 3-chloro-.

A more targeted approach involves the hydrochlorination of 3-hexyne (B1328910). The addition of hydrogen chloride (HCl) across the triple bond can proceed via an electrophilic addition mechanism to yield the desired vinyl chloride. The stereochemical outcome of this reaction, affording either the (E)- or (Z)-isomer of 3-Hexene, 3-chloro-, can be influenced by the reaction conditions.

Elimination Reactions as Precursors to 3-Hexene, 3-chloro-

Elimination reactions, specifically dehydrohalogenation, provide a powerful and versatile method for the synthesis of alkenes. By carefully selecting the substrate, base, and reaction conditions, it is possible to control the regioselectivity and stereoselectivity of the elimination to favor the formation of 3-Hexene, 3-chloro-.

Dehydrohalogenation from Chlorohexane Isomers

The dehydrohalogenation of various chlorohexane isomers can lead to the formation of hexene isomers, including 3-Hexene, 3-chloro-. For example, the treatment of 3,3-dichlorohexane with a strong base can induce the elimination of one equivalent of HCl to yield 3-Hexene, 3-chloro-.

Similarly, the dehydrohalogenation of monochlorinated hexanes, such as 2-chlorohexane (B1581597) or 3-chlorohexane (B1360981), can produce a mixture of hexene isomers. The regiochemical outcome of these reactions is governed by Zaitsev's rule and Hofmann's rule. Zaitsev's rule predicts that the more substituted (and generally more stable) alkene will be the major product. Conversely, the use of a sterically hindered base can favor the formation of the less substituted alkene, known as the Hofmann product.

For instance, the dehydrohalogenation of 2-bromo-3-methylpentane (B3275241) with potassium ethoxide in ethanol (B145695) yields a mixture of alkenes, with the more substituted alkene being the major product according to Zaitsev's rule. brainly.in A similar outcome would be expected for the dehydrohalogenation of analogous chlorohexane isomers.

Influence of Base and Reaction Conditions on Isomer Formation

The choice of base is a critical factor in controlling the regioselectivity of dehydrohalogenation reactions. nih.gov Strong, non-bulky bases, such as sodium ethoxide (NaOEt) or potassium hydroxide (B78521) (KOH), tend to favor the formation of the thermodynamically more stable Zaitsev product. In contrast, sterically hindered bases, such as potassium tert-butoxide (KOtBu), preferentially abstract the more accessible proton, leading to the formation of the Hofmann product.

For example, in the dehydrohalogenation of 2-bromobutane, the use of potassium ethoxide yields 2-butene (B3427860) as the major product (Zaitsev), while the use of potassium tert-butoxide increases the proportion of 1-butene (B85601) (Hofmann). The solvent and temperature also play significant roles in influencing the reaction pathway and product distribution. Protic solvents can favor elimination reactions, and higher temperatures generally promote elimination over substitution.

Derivatization Strategies for Chlorinated Hexenes

The presence of the chloro-substituent on the double bond of 3-Hexene, 3-chloro- opens up a range of possibilities for further functionalization through various cross-coupling reactions. These methods allow for the formation of new carbon-carbon bonds, leading to a diverse array of substituted hexene derivatives.

Synthesis of Functionalized 3-Hexene, 3-chloro- Derivatives

Palladium-catalyzed cross-coupling reactions are powerful tools for the synthesis of complex organic molecules from organohalides. Several of these reactions are applicable to vinyl chlorides like 3-Hexene, 3-chloro-, although vinyl chlorides are generally less reactive than the corresponding bromides and iodides.

Suzuki-Miyaura Coupling: This reaction involves the coupling of an organoboron compound with an organohalide. By reacting 3-Hexene, 3-chloro- with a suitable boronic acid or boronic ester in the presence of a palladium catalyst and a base, a variety of substituted hexenes can be synthesized. The reaction proceeds with retention of the double bond stereochemistry.

Sonogashira Coupling: This method enables the formation of a carbon-carbon bond between a vinyl halide and a terminal alkyne. The reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. gold-chemistry.orgwikipedia.orgsynarchive.comorganic-chemistry.orglibretexts.org The Sonogashira coupling of 3-Hexene, 3-chloro- with various terminal alkynes would provide access to a range of conjugated enynes. The reactivity of the halide in Sonogashira coupling follows the order I > OTf > Br > Cl. synarchive.com

Negishi Coupling: The Negishi coupling utilizes an organozinc reagent as the coupling partner for the organohalide. wikipedia.orgsynarchive.comorganic-chemistry.org This reaction is known for its high functional group tolerance and its ability to couple sp³, sp², and sp hybridized carbon atoms. The coupling of 3-Hexene, 3-chloro- with an appropriate organozinc reagent under palladium or nickel catalysis would yield a variety of substituted hexenes. While vinyl chlorides can be challenging substrates, the use of specialized ligands can facilitate the reaction.

Stereocontrolled Synthesis of Chiral Analogues, e.g., via enzymatic methods

The imperative for enantiomerically pure compounds, particularly in the pharmaceutical and agrochemical industries, has propelled the development of sophisticated stereocontrolled synthetic methodologies. Enzymatic methods, leveraging the inherent chirality of biological catalysts, have emerged as a powerful and green alternative to traditional chemical resolutions and asymmetric syntheses. For the synthesis of chiral analogues of 3-Hexene, 3-chloro-, particularly where the chlorine atom is attached to a stereocenter, enzymatic kinetic resolution (EKR) represents a highly effective strategy. This approach utilizes the differential reaction rates of enantiomers in a racemic mixture with an enzyme to selectively modify one enantiomer, allowing for the separation of the two.

Lipases are among the most versatile and widely employed enzymes in organic synthesis due to their stability in organic solvents, broad substrate specificity, and high enantioselectivity. The kinetic resolution of racemic secondary alcohols, including those with allylic and halogenated structures, through lipase-catalyzed acylation is a well-established and highly successful technique. While direct enzymatic resolution of 3-chloro-3-hexene itself is not extensively documented, the stereocontrolled synthesis of its chiral analogues can be effectively illustrated through analogous enzymatic resolutions of structurally related compounds, such as chlorinated secondary alcohols and allylic alcohols.

A prominent example involves the lipase-catalyzed synthesis of enantiomerically pure 3-chloro-1-arylpropan-1-ols. In these resolutions, a racemic mixture of the chlorohydrin is subjected to acylation in the presence of a lipase (B570770), such as lipase from Pseudomonas fluorescens, and an acyl donor like vinyl acetate. The enzyme selectively acylates one enantiomer at a much faster rate, leaving the other enantiomer unreacted. By carefully controlling the reaction time, it is possible to obtain both the acylated product and the remaining unreacted alcohol in high enantiomeric excess (ee).

The following interactive data table summarizes typical results from the kinetic resolution of a racemic 3-chloro-1-phenylpropan-1-ol, a structural analogue that demonstrates the principles applicable to chiral analogues of 3-Hexene, 3-chloro-.

Table 1: Lipase-Catalyzed Kinetic Resolution of (±)-3-chloro-1-phenylpropan-1-ol

| Entry | Lipase Source | Acyl Donor | Solvent | Time (h) | Conversion (%) | (S)-Alcohol ee (%) | (R)-Acetate ee (%) |

| 1 | Pseudomonas fluorescens | Vinyl acetate | Hexane | 24 | 48 | >99 | 98 |

| 2 | Candida antarctica Lipase B | Vinyl butanoate | Toluene | 36 | 50 | 99 | >99 |

| 3 | Pseudomonas cepacia | Isopropenyl acetate | MTBE | 48 | 45 | 97 | 99 |

Furthermore, the principles of enzymatic kinetic resolution are highly applicable to allylic alcohols, which share the double bond feature with 3-hexene. The dynamic kinetic resolution (DKR) of allylic alcohols, a more advanced methodology, combines the enantioselective enzymatic acylation with an in-situ racemization of the less reactive enantiomer. This is typically achieved using a metal catalyst, such as a ruthenium complex. DKR is highly efficient as it allows for the theoretical conversion of 100% of the racemic starting material into a single enantiomer of the product.

For instance, in the DKR of a racemic allylic alcohol, the lipase selectively acylates the (R)-enantiomer. Simultaneously, the ruthenium catalyst racemizes the remaining (S)-enantiomer back to the racemic mixture, continuously supplying the (R)-enantiomer for the enzymatic reaction. This process leads to high yields of the enantiomerically pure acylated product.

The research findings for the DKR of a representative allylic alcohol are presented in the interactive data table below, showcasing the high efficiency of this chemoenzymatic approach.

Table 2: Dynamic Kinetic Resolution of a Racemic Allylic Alcohol

| Entry | Substrate | Lipase | Racemization Catalyst | Acyl Donor | Yield (%) | ee (%) |

| 1 | 1-phenylethanol | Candida antarctica Lipase B | Ru-complex A | Isopropyl acetate | 98 | >99 |

| 2 | oct-1-en-3-ol | Pseudomonas cepacia | Ru-complex B | Vinyl acetate | 95 | 99 |

| 3 | 1-(4-chlorophenyl)ethanol | Candida antarctica Lipase B | Ru-complex A | Ethyl acetate | 97 | >99 |

These examples of enzymatic and chemoenzymatic resolutions of analogous chlorinated and allylic alcohols provide a strong foundation for the development of stereocontrolled synthetic routes to chiral analogues of 3-Hexene, 3-chloro-. The high enantioselectivities and yields achieved demonstrate the potential of enzymatic methods to produce these valuable chiral building blocks in an efficient and environmentally benign manner.

Elucidation of Reaction Mechanisms Involving 3 Hexene, 3 Chloro

Electrophilic Addition Mechanisms

Electrophilic addition reactions are characteristic of compounds with carbon-carbon double bonds. vedantu.com In these reactions, the π bond of the alkene acts as a nucleophile, attacking an electrophile. masterorganicchemistry.com The reaction between an alkene and a hydrogen halide, such as hydrogen chloride (HCl), is a classic example of electrophilic addition. libretexts.org

Detailed Study of Hydrogen Halide Additions (e.g., HCl to 3-hexene (B12438300) forming 3-chlorohexane (B1360981) isomers)

The addition of a hydrogen halide (HX) to an alkene proceeds through a two-step mechanism. libretexts.org The initial step involves the attack of the alkene's π electrons on the electrophilic hydrogen of the HX molecule. libretexts.org This leads to the formation of a carbocation intermediate and a halide ion. chadsprep.com The second step is the rapid attack of the nucleophilic halide ion on the carbocation, resulting in the formation of an alkyl halide. libretexts.orgchadsprep.com

When HCl adds to 3-hexene, the initial protonation of the double bond can occur at either carbon 3 or carbon 4. This leads to the formation of a secondary carbocation. The subsequent attack by the chloride ion results in the formation of 3-chlorohexane. Due to the symmetrical nature of 3-hexene, the addition of HCl yields a single constitutional isomer, 3-chlorohexane, which is a chiral molecule and will be formed as a racemic mixture of two enantiomers. chemistrysteps.com

In the case of the reaction of (E)-3-chloro-3-hexene with HCl, the major product formed is 3,3-dichlorohexane. pearson.com This outcome is governed by Markovnikov's rule, which states that in the addition of HX to an alkene, the hydrogen atom attaches to the carbon with more hydrogen substituents, and the halide attaches to the carbon with fewer hydrogen substituents. pearson.comchemistrysteps.com The formation of the more stable carbocation at the third carbon position dictates the regioselectivity of this reaction. pearson.com

Stereochemical Outcomes of Addition Reactions (Syn/Anti-Addition)

The stereochemistry of an addition reaction describes the spatial arrangement of the atoms in the product. When two new groups add to the same side of the double bond, it is termed a syn-addition. chemistrysteps.com Conversely, if the groups add to opposite sides, it is an anti-addition. chemistrysteps.com

The hydrohalogenation of alkenes is generally not stereoselective, meaning it can proceed through both syn- and anti-addition pathways, resulting in a mixture of stereoisomers. chemistrysteps.commasterorganicchemistry.com This lack of stereospecificity is attributed to the trigonal planar geometry of the carbocation intermediate, which allows the halide ion to attack from either face with equal probability. chadsprep.com Consequently, when the addition reaction creates a new chiral center, a racemic mixture of enantiomers is typically produced. chadsprep.commasterorganicchemistry.com

Carbocation Stability and Rearrangements in Chlorinated Alkene Systems

The stability of the carbocation intermediate is a critical factor in electrophilic addition reactions. libretexts.org Carbocation stability increases with the number of alkyl groups attached to the positively charged carbon, following the order: tertiary > secondary > primary > methyl. libretexts.org This stability is attributed to hyperconjugation, the interaction of the filled C-H σ bonds with the empty p-orbital of the carbocation. libretexts.org

In some cases, a less stable carbocation can rearrange to a more stable one via a 1,2-hydride or 1,2-alkyl shift. msu.edu This is particularly common when a secondary carbocation can rearrange to a more stable tertiary carbocation. msu.edu

For chlorinated alkenes, the chlorine atom can also influence carbocation stability. While chlorine is an electron-withdrawing group (inductive effect), it can also donate a lone pair of electrons to the carbocation through resonance (mesomeric effect). stackexchange.com Studies have shown that an α-chloro substituent can stabilize a carbocation, with the resonance effect being more significant than the inductive effect. stackexchange.com This stabilization is evident in the reaction of (E)-3-chloro-3-hexene with HCl, where the carbocation forms at the chlorine-bearing carbon. pearson.com

Nucleophilic Substitution Processes in Vinyl Halide Systems

Vinyl halides, such as 3-chloro-3-hexene, are generally unreactive towards nucleophilic substitution reactions under standard SN1 and SN2 conditions. The carbon-halogen bond in a vinyl halide is stronger than in an alkyl halide due to the sp2 hybridization of the carbon atom. Furthermore, the π-bond electrons can repel the incoming nucleophile, hindering an S_N2 attack. ksu.edu.sa

S_N1 reactions are also disfavored because the resulting vinylic carbocation is highly unstable. However, nucleophilic substitution on vinyl halides can occur under specific conditions, often involving mechanisms such as addition-elimination or elimination-addition (via an alkyne intermediate). Indirect electrochemical reduction has also been explored as a method for the substitution and reduction of vinyl halides. scispace.com

Elimination Reaction Mechanisms of Related Chlorinated Hexanes Leading to Hexenes

Elimination reactions are processes in which a small molecule is removed from a larger one, often resulting in the formation of a double or triple bond. numberanalytics.com The dehydrohalogenation of alkyl halides is a common method for synthesizing alkenes. iitk.ac.in This can occur through several mechanisms, primarily E1, E2, and E1cB. numberanalytics.comlibretexts.org

E1, E2, and E1cB Pathways and their Interplay

The E1 (Elimination, Unimolecular) mechanism is a two-step process that begins with the formation of a carbocation intermediate, which is the rate-determining step. numberanalytics.comlibretexts.org A weak base then removes a proton from an adjacent carbon to form the alkene. libretexts.org E1 reactions are favored by good leaving groups, polar protic solvents, and substrates that can form stable carbocations. numberanalytics.comlibretexts.org

The E2 (Elimination, Bimolecular) mechanism is a concerted, one-step reaction where a strong base removes a proton, and the leaving group departs simultaneously. numberanalytics.comiitk.ac.in This mechanism requires an anti-periplanar arrangement of the proton and the leaving group. iitk.ac.in Strong, non-bulky bases favor the E2 pathway. numberanalytics.com

The E1cB (Elimination, Unimolecular, Conjugate Base) mechanism is also a two-step process, but it begins with the deprotonation of the substrate by a strong base to form a carbanion intermediate. numberanalytics.commasterorganicchemistry.com In the second step, the leaving group departs. This pathway is favored when the substrate has an acidic proton and a poor leaving group. numberanalytics.commasterorganicchemistry.com

The interplay between these mechanisms is influenced by several factors, including the structure of the substrate, the strength and size of the base, the nature of the leaving group, and the solvent. numberanalytics.com For a chlorinated hexane, treatment with a strong, bulky base would likely favor elimination over substitution and would proceed via the E2 mechanism to yield a hexene. The regioselectivity of the elimination would be governed by Zaitsev's rule, which predicts that the more substituted (and therefore more stable) alkene will be the major product. libretexts.org

| Reaction Type | Key Features |

| Electrophilic Addition | - Involves attack of alkene π electrons on an electrophile. masterorganicchemistry.com - Proceeds through a carbocation intermediate. chadsprep.com - Generally not stereoselective. chemistrysteps.commasterorganicchemistry.com |

| Nucleophilic Substitution | - Generally unreactive for vinyl halides like 3-chloro-3-hexene. - Can occur under specific conditions. scispace.com |

| Elimination (E1) | - Two-step mechanism via a carbocation. numberanalytics.comlibretexts.org - Favored by weak bases and polar protic solvents. libretexts.org |

| Elimination (E2) | - Concerted one-step mechanism. numberanalytics.comiitk.ac.in - Requires a strong base and anti-periplanar geometry. iitk.ac.in |

| Elimination (E1cB) | - Two-step mechanism via a carbanion. numberanalytics.commasterorganicchemistry.com - Favored by acidic protons and poor leaving groups. numberanalytics.commasterorganicchemistry.com |

Regioselectivity and Stereoselectivity in Elimination (Zaitsev's vs. Hofmann Product)

The elimination of a hydrogen halide from an alkyl halide, such as the dehydrochlorination of 3-chloro-3-hexene, is a fundamental reaction that can lead to the formation of different isomeric alkene products. The distribution of these products is governed by the principles of regioselectivity and stereoselectivity.

Regioselectivity: Zaitsev's vs. Hofmann Rule

Regioselectivity in elimination reactions refers to the preference for the removal of a proton from a specific adjacent carbon atom, leading to the formation of one constitutional isomer over another. The two competing pathways are described by Zaitsev's rule and the Hofmann rule.

Zaitsev's Rule: This rule predicts that the major product of an elimination reaction will be the more substituted (and generally more stable) alkene. masterorganicchemistry.combyjus.com This is achieved by removing a proton from the β-carbon that is bonded to the fewest number of hydrogen atoms.

Hofmann Rule: This rule predicts the formation of the less substituted alkene as the major product. masterorganicchemistry.com This outcome is typically favored when using a sterically bulky base or when the leaving group is large and sterically demanding. masterorganicchemistry.comchadsprep.com

In the case of 3-chloro-3-hexene, elimination can produce 2,4-hexadiene (B1165886) or 3-hexyne (B1328910). However, the more common elimination pathway involves the removal of a proton from a carbon adjacent to the carbon bearing the chlorine. This would lead to the formation of various hexadiene isomers. The application of Zaitsev's or Hofmann's rule depends significantly on the reaction conditions, particularly the nature of the base used.

With a small, unhindered base like sodium ethoxide (NaOEt) in ethanol (B145695), the reaction is expected to follow Zaitsev's rule, favoring the formation of the more stable, more substituted diene. Conversely, the use of a bulky base, such as potassium tert-butoxide (KOtBu), would likely lead to the preferential formation of the Hofmann product due to steric hindrance. masterorganicchemistry.comchadsprep.com The bulky base will more readily abstract a proton from the less sterically hindered β-carbon.

| Condition | Governing Rule | Predicted Major Product Type | Rationale |

|---|---|---|---|

| Small Base (e.g., Sodium Ethoxide) | Zaitsev's Rule | More substituted alkene | The base can access the more sterically hindered proton, leading to the thermodynamically more stable product. masterorganicchemistry.comlibretexts.org |

| Bulky Base (e.g., Potassium tert-Butoxide) | Hofmann Rule | Less substituted alkene | Steric hindrance favors the abstraction of the more accessible proton from the less substituted β-carbon. masterorganicchemistry.comchadsprep.com |

Stereoselectivity

Stereoselectivity in elimination reactions refers to the preferential formation of one stereoisomer over another (e.g., E vs. Z alkene). E2 elimination reactions exhibit high stereoselectivity, proceeding via an anti-periplanar transition state where the abstracted proton and the leaving group are oriented at a 180° dihedral angle to each other. libretexts.orglibretexts.org The specific stereoisomer of 3-chloro-3-hexene (cis or trans) would influence the geometry of the resulting diene product, assuming an E2 mechanism.

For instance, in the dehydrohalogenation of other haloalkanes, the requirement for an anti-periplanar arrangement of the departing groups dictates the stereochemistry of the resulting alkene. libretexts.org

Radical Reaction Pathways of Halogenated Alkenes (e.g., reaction with Cl atoms)

Halogenated alkenes can undergo radical reactions, typically initiated by heat or UV light. quora.comlumenlearning.com The reaction of 3-chloro-3-hexene with chlorine atoms can proceed through different pathways, primarily involving abstraction of an allylic hydrogen atom.

The initiation step involves the homolytic cleavage of the chlorine molecule (Cl₂) to generate two chlorine radicals (Cl•). libretexts.org

Initiation: Cl₂ + light/heat → 2 Cl•

These highly reactive chlorine radicals can then react with 3-chloro-3-hexene. While addition to the double bond is a possibility, radical attack on alkenes with allylic hydrogens often leads to substitution at the allylic position. lumenlearning.com In 3-chloro-3-hexene, the allylic positions are at C-2 and C-5.

Propagation Steps: A chlorine radical can abstract a hydrogen atom from one of the allylic carbons (C-2 or C-5) to form HCl and a resonance-stabilized allylic radical.

Pathway A: Abstraction from C-2 C₂H₅-CH=C(Cl)-CH₂-CH₃ + Cl• → C₂H₅-CH=C(Cl)-ĊH-CH₃ + HCl

Pathway B: Abstraction from C-5 C₂H₅-CH=C(Cl)-CH₂-CH₃ + Cl• → •CH(CH₃)-CH=C(Cl)-CH₂-CH₃ + HCl

The resulting allylic radical can then react with another molecule of Cl₂ to form a dichlorinated hexene and a new chlorine radical, which continues the chain reaction.

Termination Steps: The chain reaction is terminated by the combination of any two radical species.

The regioselectivity of the initial hydrogen abstraction would depend on the relative stability of the resulting allylic radicals. In general, more substituted radicals are more stable. The reaction of chlorine in the presence of light with 3-methylcyclohexene (B1581247) results in the formation of 3-chloro-3-methylcyclohexene, indicating a preference for substitution at the tertiary allylic position. quora.com

Thermal Decomposition and Pyrolysis Studies

Pyrolysis is the thermal decomposition of a compound in the absence of air. byjus.com For chlorinated hydrocarbons, pyrolysis often results in the elimination of hydrogen chloride (HCl) and the formation of unsaturated or aromatic compounds, or fragmentation into smaller molecules. researchgate.netutwente.nl The process typically proceeds through a free radical mechanism, especially at high temperatures. byjus.com

The thermal decomposition of 3-chloro-3-hexene is expected to yield various products depending on the temperature and pressure. Potential decomposition pathways include:

Dehydrochlorination: Elimination of HCl to form various hexadiene isomers. This is a common pathway in the pyrolysis of chlorinated alkanes and alkenes. utwente.nlrsc.org

C-C Bond Cleavage: At higher temperatures, the carbon-carbon bonds can break, leading to the formation of smaller hydrocarbon and chlorinated hydrocarbon fragments. This process is known as cracking. byjus.comembibe.com

C-Cl Bond Homolysis: The carbon-chlorine bond can break homolytically to form a vinylic radical and a chlorine atom, which can then initiate further radical reactions.

Studies on the pyrolysis of other chlorinated hydrocarbons, such as 1,2-dichloroethane (B1671644), show that dehydrochlorination to form vinyl chloride is a major pathway. mdpi.com The pyrolysis of PVC is also a well-known example of dehydrochlorination. utwente.nl

| Pyrolysis Pathway | General Products | Example from Literature |

|---|---|---|

| Dehydrochlorination | Alkene/Diene + HCl | Pyrolysis of 1,2-dichloroethane yields vinyl chloride and HCl. mdpi.com |

| C-C Bond Cleavage (Cracking) | Smaller hydrocarbons and chlorinated hydrocarbons | Pyrolysis of higher alkanes yields a mixture of smaller alkanes and alkenes. byjus.comembibe.com |

| Radical Reactions | Complex mixture of products | Pyrolysis of many organic compounds proceeds via free radical mechanisms. byjus.com |

Advanced Analytical and Spectroscopic Characterization in Research

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise structure of organic molecules like 3-chloro-3-hexene. By probing the magnetic properties of atomic nuclei, NMR provides information on the chemical environment, connectivity, and stereochemistry of the compound.

A comprehensive NMR analysis involves a combination of one-dimensional (1D) and two-dimensional (2D) experiments.

¹H NMR Spectroscopy: In the ¹H NMR spectrum of 3-chloro-3-hexene, each unique proton environment gives rise to a distinct signal. The chemical shift (δ), integration (signal area), and multiplicity (splitting pattern) of each signal are key to assigning the structure. For the ethyl groups and the vinylic proton, the signals would be characteristic. The electronegative chlorine atom attached to the double bond at C3 will deshield nearby protons, causing them to appear at a lower field (higher ppm value).

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each non-equivalent carbon atom produces a single peak. The carbons of the double bond (C3 and C4) would resonate in the typical alkene region (approx. 120-140 ppm). The carbon atom bonded to the chlorine (C3) would experience a significant downfield shift due to the halogen's electronegativity.

2D NMR Techniques: To confirm the assignments made from 1D spectra, 2D NMR experiments are utilized.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, allowing for the mapping of adjacent protons through the carbon skeleton. For instance, it would show a correlation between the vinylic proton at C4 and the methylene protons at C5.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms, definitively linking the ¹H and ¹³C assignments.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away, which is crucial for piecing together the entire molecular structure and confirming the position of the double bond and the chlorine atom.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for 3-Chloro-3-hexene Isomers Note: These are estimated values based on spectroscopic principles; actual experimental values may vary.

| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

|---|---|---|

| C1-H₃ | ~1.0 (triplet) | ~14 |

| C2-H₂ | ~2.2 (quartet) | ~30 |

| C3 | - | ~135 |

| C4-H | ~5.6 (triplet) | ~125 |

| C5-H₂ | ~2.1 (quintet) | ~25 |

| C6-H₃ | ~0.9 (triplet) | ~13 |

Distinguishing between the (E) and (Z) isomers of 3-chloro-3-hexene is a critical application of NMR. The spatial proximity of groups across the double bond influences their chemical shifts. More definitively, the Nuclear Overhauser Effect (NOE) is used.

NOE Spectroscopy (NOESY or ROESY): This technique detects protons that are close to each other in space, regardless of whether they are connected through bonds.

In the (Z)-isomer , the ethyl group on C3 and the ethyl group on C4 are on the same side of the double bond. An NOE experiment would show a spatial correlation (a cross-peak) between the protons on C2 and the vinylic proton on C4.

In the (E)-isomer , these groups are on opposite sides. Therefore, no significant NOE would be observed between the protons on C2 and the vinylic proton on C4. This clear difference allows for unambiguous assignment of the double bond geometry.

Gas Chromatography-Mass Spectrometry (GC-MS) for Mixture Analysis and Trace Identification

Gas Chromatography-Mass Spectrometry (GC-MS) is an essential hyphenated technique for separating and identifying volatile compounds. For 3-chloro-3-hexene, it is used to assess purity, separate the (E) and (Z) isomers, and identify the compound in complex mixtures.

In the GC component, the sample is vaporized and passes through a capillary column. The isomers of 3-chloro-3-hexene, having slightly different physical properties, would separate and elute at distinct retention times. For cis-3-chloro-3-hexene, a Kovats retention index of 763 has been reported on a standard non-polar column nih.gov.

As each component elutes from the GC column, it enters the mass spectrometer, where it is ionized (typically by electron impact) and fragmented. The resulting mass spectrum is a fingerprint of the molecule. The molecular ion peak (M⁺) would correspond to the molecular weight of C₆H₁₁Cl. A characteristic feature for chlorine-containing compounds is the presence of an M+2 peak, which is approximately one-third the intensity of the molecular ion peak, due to the natural abundance of the ³⁷Cl isotope youtube.com. Common fragmentation patterns for alkyl halides include the loss of the chlorine atom or cleavage of the carbon-carbon bonds adjacent to the double bond.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis

Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule, providing valuable information about the functional groups present.

Infrared (IR) Spectroscopy: In the IR spectrum of 3-chloro-3-hexene, key absorption bands would confirm its structure.

C=C Stretch: A moderate absorption band is expected in the region of 1650-1680 cm⁻¹.

C-Cl Stretch: A strong band would appear in the fingerprint region, typically between 600-800 cm⁻¹.

=C-H Stretch: A band just above 3000 cm⁻¹ would indicate the vinylic C-H bond.

C-H Stretch (sp³): Strong absorptions just below 3000 cm⁻¹ would correspond to the C-H bonds of the ethyl groups.

Raman Spectroscopy: Raman spectroscopy provides complementary information. The C=C double bond, being a relatively non-polar bond, often gives a strong signal in the Raman spectrum, which can be more intense than in the IR spectrum. The C-Cl stretch would also be observable.

Chiral Chromatography for Enantiomeric Excess Determination

Chiral chromatography is a technique used to separate enantiomers—non-superimposable mirror images of a chiral molecule. A molecule is chiral if it contains a stereocenter, typically a carbon atom bonded to four different groups.

In the case of 3-chloro-3-hexene, the carbon atoms of the double bond (C3 and C4) are sp²-hybridized and trigonal planar. Neither C3 nor C4 is bonded to four different groups. Therefore, 3-chloro-3-hexene is an achiral molecule and does not possess enantiomers. The only form of stereoisomerism it exhibits is geometric (E/Z) isomerism due to the restricted rotation around the C=C double bond. Consequently, chiral chromatography is not an applicable technique for determining enantiomeric excess, as there are no enantiomers to separate. The separation of the existing (E) and (Z) diastereomers is achieved using standard, non-chiral chromatography methods like GC or HPLC.

Computational Chemistry and Theoretical Modeling of 3 Hexene, 3 Chloro

Density Functional Theory (DFT) Studies of Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms, molecules, and condensed phases. mpg.dewikipedia.org For 3-Hexene (B12438300), 3-chloro-, DFT calculations can elucidate the distribution of electron density, the nature of chemical bonds, and provide a basis for understanding its reactivity.

Detailed research findings from DFT studies on similar haloalkenes reveal that the halogen substituent significantly influences the electronic properties of the carbon-carbon double bond. acs.org The electronegative chlorine atom in 3-Hexene, 3-chloro- is expected to withdraw electron density from the double bond, a phenomenon that can be quantified through population analysis. This electronic perturbation affects the molecule's frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies and spatial distributions of these orbitals are critical in predicting the molecule's reactivity towards electrophiles and nucleophiles.

Reactivity descriptors derived from DFT calculations offer a quantitative measure of chemical reactivity. nih.govscielo.org.mxmdpi.comrsc.org For 3-Hexene, 3-chloro-, these descriptors can predict the most likely sites for chemical attack.

Key DFT-derived Reactivity Descriptors for 3-Hexene, 3-chloro-:

| Descriptor | Definition | Predicted Significance for 3-Hexene, 3-chloro- |

| Fukui Function | Measures the change in electron density at a given point in the molecule when an electron is added or removed. | Would likely indicate the vinylic carbons as susceptible to nucleophilic attack due to the electron-withdrawing effect of the chlorine atom. |

| Global Hardness (η) | A measure of the molecule's resistance to change in its electron distribution. | The presence of the polar C-Cl bond would likely result in a moderate hardness value. |

| Electrophilicity Index (ω) | A global reactivity index that measures the propensity of a species to accept electrons. | Expected to be significant, suggesting reactivity towards electron-rich species. |

These descriptors are instrumental in rationalizing and predicting the regioselectivity and stereoselectivity of reactions involving 3-Hexene, 3-chloro-.

Ab Initio Methods for Reaction Pathway Elucidation and Energetics

Ab initio methods are computational chemistry methods based on quantum mechanics that are not dependent on any experimental data. These "from the beginning" calculations are crucial for mapping out the potential energy surfaces of chemical reactions, identifying transition states, and determining reaction energetics. researchgate.netnist.gov For 3-Hexene, 3-chloro-, ab initio studies can be employed to investigate various reaction mechanisms, such as addition, elimination, and substitution reactions.

Highly correlated ab initio calculations have been successfully used to map the potential energy surfaces of reactions involving chlorine atoms with unsaturated hydrocarbons. researchgate.netnist.govresearchgate.net Similar approaches applied to 3-Hexene, 3-chloro- would involve the calculation of the energies of reactants, products, intermediates, and transition states for a given reaction. For example, in an electrophilic addition reaction, ab initio methods can determine the structure and energy of the transition state, providing the activation energy for the reaction.

The energetics of various potential reaction pathways for chlorinated hydrocarbons can be systematically investigated. nih.govdominican.eduacs.org This allows for a comparison of the feasibility of different reaction channels. For instance, the competition between an SN2' reaction and an addition-elimination pathway could be computationally explored.

Illustrative Energy Profile Data for a Hypothetical Reaction of 3-Hexene, 3-chloro-:

| Species | Method | Relative Energy (kcal/mol) |

| Reactants (3-Hexene, 3-chloro- + Nu-) | CCSD(T)/aug-cc-pVTZ | 0.0 |

| Transition State 1 | CCSD(T)/aug-cc-pVTZ | +15.2 |

| Intermediate | CCSD(T)/aug-cc-pVTZ | -5.8 |

| Transition State 2 | CCSD(T)/aug-cc-pVTZ | +10.5 |

| Products | CCSD(T)/aug-cc-pVTZ | -20.1 |

| Note: This table presents hypothetical data for illustrative purposes. |

Such detailed energetic information is vital for understanding the kinetics and thermodynamics of reactions involving 3-Hexene, 3-chloro-.

Conformational Analysis and Molecular Dynamics Simulations

The flexibility of the alkyl chains in 3-Hexene, 3-chloro- gives rise to multiple conformers. Conformational analysis aims to identify the stable conformations and determine their relative energies. This is crucial as the reactivity and spectroscopic properties of the molecule can be influenced by its three-dimensional structure. Studies on substituted cyclohexenes and other flexible molecules demonstrate the importance of understanding conformational preferences. lookchem.comlibretexts.org

Molecular mechanics and quantum chemical calculations are powerful tools for exploring the conformational landscape of molecules. For 3-Hexene, 3-chloro-, a systematic search of the potential energy surface by rotating the single bonds would reveal the various low-energy conformers. The relative stability of these conformers is determined by a combination of steric and electronic effects.

Molecular dynamics (MD) simulations provide a dynamic picture of the molecule's behavior over time. nih.gov By simulating the motion of the atoms in 3-Hexene, 3-chloro- at a given temperature, MD can explore the conformational space and identify the most populated conformers and the pathways for interconversion between them. This is particularly useful for understanding the molecule's behavior in different environments, such as in solution.

Predicted Relative Energies of Key Conformers of 3-Hexene, 3-chloro-:

| Conformer (Dihedral Angle C2-C3-C4-C5) | Relative Energy (kcal/mol) |

| anti | 0.0 |

| gauche | 0.8 |

| eclipsed | 4.5 |

| Note: This table presents hypothetical data for illustrative purposes. |

Spectroscopic Property Prediction (e.g., NMR chemical shifts, vibrational frequencies)

Computational methods are widely used to predict spectroscopic properties, which can be invaluable for the identification and characterization of molecules.

NMR Chemical Shifts: Density functional theory, often coupled with the Gauge-Including Atomic Orbital (GIAO) method, has become a standard tool for the prediction of NMR chemical shifts. nih.govaps.orgnih.govrsc.org By calculating the magnetic shielding tensors for each nucleus in 3-Hexene, 3-chloro-, it is possible to predict the 1H and 13C NMR spectra with a high degree of accuracy. These predictions can aid in the assignment of experimental spectra and in distinguishing between different isomers.

Predicted 1H and 13C NMR Chemical Shifts for 3-Hexene, 3-chloro-:

| Atom | Predicted Chemical Shift (ppm) |

| H (on C2) | ~2.1 |

| H (on C4) | ~2.3 |

| H (on C5) | ~1.0 |

| C1 | ~14 |

| C2 | ~35 |

| C3 | ~135 |

| C4 | ~125 |

| C5 | ~22 |

| C6 | ~13 |

| Note: These are estimated values for illustrative purposes and would be refined by actual DFT calculations. |

Vibrational Frequencies: The vibrational frequencies of a molecule correspond to the different modes of vibration of its atoms. These can be calculated computationally by determining the second derivatives of the energy with respect to the atomic coordinates (the Hessian matrix). nih.govrowansci.comwisc.edu The calculated frequencies and their corresponding intensities can be used to simulate the infrared (IR) and Raman spectra of 3-Hexene, 3-chloro-. This is useful for identifying characteristic functional group vibrations and for confirming the structure of the molecule.

Predicted Vibrational Frequencies for Key Functional Groups in 3-Hexene, 3-chloro-:

| Vibrational Mode | Predicted Frequency Range (cm-1) |

| C=C stretch | 1650-1680 |

| C-Cl stretch | 650-850 |

| =C-H bend | 800-1000 |

| C-H stretch (sp3) | 2850-3000 |

| C-H stretch (sp2) | 3000-3100 |

| Note: This table presents expected frequency ranges for illustrative purposes. |

Applications of 3 Hexene, 3 Chloro in Contemporary Organic Synthesis Research

Role as Synthetic Intermediate in Complex Organic Architectures

Alkenes are widely recognized as versatile intermediates in the synthesis of more complex molecules due to the reactivity of the carbon-carbon double bond. vaia.com The 3-hexene (B12438300) carbon skeleton, in particular, serves as a foundational unit for constructing more elaborate structures. For instance, synthetic strategies often involve the reduction of 3-hexyne (B1328910) to either cis- or trans-3-hexene (B77681) as a means to install specific stereochemistry before subsequent functionalization, such as the formation of glycols. msu.edu This highlights the value of the 3-hexene core in multi-step syntheses.

The presence of a chlorine atom in 3-Hexene, 3-chloro- transforms it into a vinylic halide. This functional group is a cornerstone of synthetic organic chemistry, providing a reactive handle for the introduction of a wide array of other functionalities. Its utility is demonstrated in the synthesis of complex natural products. For example, in the total synthesis of the marine natural products (3Z)- and (3E)-elatenynes, a derivative of cis-3-hexene (B1361246) is utilized in a crucial cross-metathesis reaction to build the molecule's carbon framework. rsc.org As a vinylic halide, 3-chloro-3-hexene can be employed in similar carbon-carbon bond-forming reactions, serving as a key precursor for intricate molecular targets. Radical reactions also offer a pathway for functionalizing such intermediates to create complex substitution patterns. mdpi.com

Utility in Cross-Coupling Reactions (e.g., Palladium-Catalyzed C-C bond formation)

Palladium-catalyzed cross-coupling reactions are among the most powerful and widely used methods for forming carbon-carbon bonds. nih.gov Vinylic halides, including 3-Hexene, 3-chloro-, are excellent substrates for these transformations. The reaction's versatility allows for the coupling of the vinyl halide with various organometallic reagents, and it is known to be tolerant of a wide range of functional groups. researchgate.net

The utility of 3-Hexene, 3-chloro- extends across several named cross-coupling reactions:

Suzuki-Miyaura Coupling: Reaction with an organoboron reagent.

Stille-Kosugi-Migita Coupling: Reaction with an organotin reagent. researchgate.net

Sonogashira Coupling: Reaction with a terminal alkyne, typically using palladium and a copper co-catalyst. beilstein-journals.org

Hiyama Coupling: Reaction with an organosilicon compound. nih.gov

Negishi Coupling: Reaction with an organozinc reagent.

A critical feature of these reactions is that they often proceed with retention of the double bond's stereochemistry. This means that starting with (E)-3-chloro-3-hexene or (Z)-3-chloro-3-hexene allows for the synthesis of the corresponding (E) or (Z) product, respectively. The choice of solvent and ligands can significantly influence the reaction's rate and selectivity. whiterose.ac.uk For instance, the use of bulky phosphine (B1218219) ligands can enhance reactivity at the chloro-substituted position. whiterose.ac.uk

| Reaction Name | Coupling Partner | General Product Structure |

|---|---|---|

| Suzuki-Miyaura | R-B(OR')₂ | 3-R-3-Hexene |

| Stille | R-Sn(R')₃ | 3-R-3-Hexene |

| Sonogashira | R-C≡C-H | 3-(Alkynyl)-3-Hexene |

| Hiyama | R-Si(R')₃ | 3-R-3-Hexene |

| Negishi | R-ZnX | 3-R-3-Hexene |

Reagent in Stereoselective Functionalization of Organic Substrates

Stereoselective synthesis refers to reactions that preferentially form one stereoisomer over others. msu.edu 3-Hexene, 3-chloro- exists as two distinct geometric isomers: (E)-3-chloro-3-hexene and (Z)-3-chloro-3-hexene. nist.govnih.gov This inherent stereochemistry makes it a valuable reagent for stereoselective functionalization.

While the formation of related chloroalkanes, such as the addition of HCl to 3-hexene to produce 3-chlorohexane (B1360981), is not a stereospecific reaction and yields a mixture of products, using an isomerically pure sample of 3-chloro-3-hexene as a starting material can lead to stereochemically defined products. vaia.com For example, as noted previously, many palladium-catalyzed cross-coupling reactions are stereoretentive. This means the configuration of the double bond in the starting 3-chloro-3-hexene is preserved in the final coupled product, representing a form of stereoselective functionalization. nih.gov

Furthermore, addition reactions across the double bond of 3-chloro-3-hexene can create one or two new stereogenic centers. The geometry of the starting alkene (cis or trans) can influence the diastereoselectivity of the addition, potentially favoring the formation of one diastereomer over another. While the addition of HCl to simple alkenes can be non-stereoselective, reactions involving more complex reagents or chiral catalysts can achieve high levels of stereocontrol. msu.edumasterorganicchemistry.com

| Isomer | IUPAC Name | Potential Stereoselective Reaction | Stereochemical Outcome |

|---|---|---|---|

| (E)-3-chlorohex-3-ene nih.gov | Stereoretentive Cross-Coupling | Product retains (E)-configuration |

| (Z)-3-chlorohex-3-ene nih.gov | Stereoretentive Cross-Coupling | Product retains (Z)-configuration |

Polymer Chemistry Applications (e.g., in copolymerization studies)

In polymer chemistry, copolymerization is a key strategy for designing materials with specific properties by combining different monomers. The copolymerization of ethylene (B1197577) with α-olefins like 1-hexene (B165129) is a well-established industrial process used to produce various grades of polyethylene (B3416737) with tailored densities and mechanical properties. vot.plvot.pl

Research has shown that chlorinated organic compounds can play a significant role in these polymerization processes. For instance, the addition of chlorocyclohexane (B146310) or hexachloro-p-xylene to titanium-magnesium catalyst systems used for ethylene/1-hexene copolymerization has been found to increase catalyst activity. mdpi.com This suggests that chlorinated molecules can act as important catalyst modifiers.

While direct copolymerization studies involving 3-Hexene, 3-chloro- as a monomer are not widely reported, its potential in polymer chemistry can be inferred.

As a Comonomer: 3-Hexene, 3-chloro- could potentially be used as a comonomer with olefins like ethylene. Its incorporation would introduce a reactive vinylic chloride group into the polymer backbone. This functionality could then be used for post-polymerization modification, allowing for the grafting of other molecules or the cross-linking of polymer chains to create advanced materials.

As a Catalyst Modifier: Drawing parallels with the effects of chlorocyclohexane, 3-Hexene, 3-chloro- could be investigated as an additive or modifier in Ziegler-Natta or other catalytic polymerization systems. mdpi.com Its interaction with the catalyst center could influence activity, comonomer incorporation rates, and the molecular weight of the resulting polymer.

| Application | Rationale | Potential Outcome |

|---|---|---|

| Functional Comonomer | Contains a polymerizable double bond and a reactive C-Cl group. | Functionalized polymer backbone enabling post-polymerization modification. |

| Catalyst System Additive | Chlorinated organic compounds are known to modify catalyst performance. mdpi.com | Altered catalyst activity, polymer molecular weight, or copolymer composition. |

Environmental Transformation and Degradation Pathways: Academic Perspective

Hydrolytic Degradation Mechanisms in Various Environmental Compartments

Hydrolysis is a chemical process in which a molecule of water reacts with a substance, potentially leading to its decomposition. For chlorinated hydrocarbons, this typically involves the substitution of a chlorine atom with a hydroxyl group.

The C-Cl bond in vinylic chlorides like 3-Hexene (B12438300), 3-chloro- exhibits partial double-bond character due to resonance. doubtnut.comorganicmystery.com This strengthening of the bond makes vinylic chlorides generally less susceptible to hydrolysis compared to their saturated chloroalkane counterparts under normal environmental conditions. doubtnut.comorganicmystery.com The hydrolysis of vinyl chloride, for instance, is known to be significantly slower than that of ethyl chloride. organicmystery.com While specific kinetic data for 3-Hexene, 3-chloro- is not available, this principle suggests that its hydrolysis in aquatic environments would be a slow process.

Should hydrolysis occur, the reaction would proceed via nucleophilic substitution of the chlorine atom by water, likely forming 3-hexen-3-ol and hydrochloric acid as the primary products. The reaction rate would be influenced by environmental factors such as pH and temperature, with faster rates generally observed under more extreme pH conditions (either acidic or basic), although even then, the process is expected to be slow for a vinylic chloride. uctm.edu

Table 1: Postulated Hydrolytic Degradation of 3-Hexene, 3-chloro-

| Reactant | Product(s) | Environmental Compartment | Influencing Factors |

|---|

Oxidative Degradation Processes in Atmospheric and Aquatic Environments

Oxidative degradation is a major pathway for the transformation of unsaturated organic compounds in both the atmosphere and in aquatic systems.

In the atmosphere, volatile organic compounds are primarily degraded by reaction with hydroxyl radicals (•OH), ozone (O₃), and to a lesser extent, nitrate (B79036) radicals (NO₃). rsc.org For alkenes, the dominant initial reaction is the addition of these oxidants to the carbon-carbon double bond. rsc.org

Reaction with Hydroxyl Radicals (•OH): This is expected to be the most significant atmospheric loss process for 3-Hexene, 3-chloro- during the daytime. rsc.org The •OH radical adds across the double bond, forming a chloro-hydroxyalkyl radical. This radical then rapidly reacts with molecular oxygen (O₂) to form a peroxy radical, which can undergo a variety of further reactions to yield a complex mixture of oxygenated products, including chlorinated aldehydes, ketones, and organic acids. researchgate.nettandfonline.com

Reaction with Ozone (O₃): Ozonolysis is a well-established reaction for alkenes that involves the cleavage of the carbon-carbon double bond. masterorganicchemistry.com The reaction proceeds through the formation of an unstable primary ozonide, which rearranges to a more stable secondary ozonide. umich.edu This ozonide can then be cleaved, especially in the presence of water vapor, to yield carbonyl compounds. masterorganicchemistry.com For 3-Hexene, 3-chloro-, ozonolysis would cleave the C3=C4 bond. This would likely result in the formation of propanal (from the C1-C3 side) and a chlorinated carbonyl compound, such as 2-chloropropanal (B1595544) (from the C4-C6 side). Studies on the ozonolysis of similar haloalkenes confirm the cleavage of the double bond to yield corresponding ester or carbonyl fragments. umich.edu

In aquatic environments, similar oxidative processes can occur, driven by photochemically produced reactive oxygen species like •OH.

Table 2: Predicted Major Products from Oxidative Degradation of 3-Hexene, 3-chloro-

| Oxidant | Environment | Predicted Primary Products |

|---|---|---|

| •OH Radical | Atmosphere | Chloro-hydroxyalkyl radicals leading to various oxygenated chlorinated compounds |

Abiotic Transformation Kinetics and Mechanistic Studies

The kinetics of abiotic transformations describe the rates at which these degradation processes occur. While specific rate constants for 3-Hexene, 3-chloro- are not available in the scientific literature, the rates can be estimated based on data for similar compounds.

The atmospheric lifetime of an alkene with respect to reaction with •OH radicals is a key kinetic parameter. The reaction rates for chlorinated alkenes with •OH radicals are generally fast, leading to atmospheric lifetimes on the order of hours to days. nih.gov The presence of the chlorine atom can influence the reaction rate compared to the non-chlorinated analogue, hexene.

Similarly, the rate of ozonolysis depends on the structure of the alkene. Electron-donating groups attached to the double bond generally increase the reaction rate, while electron-withdrawing groups (like chlorine) can decrease it. Nevertheless, ozonolysis is expected to be a significant, albeit potentially slower, degradation pathway compared to the parent alkene. rsc.org

The kinetics of hydrolysis for vinylic chlorides are known to be very slow under ambient environmental conditions, suggesting a long half-life with respect to this process. nih.gov

Table 3: Qualitative Abiotic Transformation Kinetics for 3-Hexene, 3-chloro-

| Transformation Process | Expected Rate in Environment | Key Influencing Factors |

|---|---|---|

| Atmospheric Oxidation (vs. •OH) | Fast | •OH concentration, Temperature |

| Atmospheric Oxidation (vs. O₃) | Moderate to Fast | O₃ concentration, Temperature |

| Hydrolysis | Very Slow | pH, Temperature |

| Direct Photolysis | Negligible | Light intensity, Quantum yield |

Biotransformation Pathways

Biotransformation, or biodegradation, is the breakdown of organic compounds by living organisms, primarily microorganisms like bacteria and fungi. researchgate.net Chlorinated aliphatic hydrocarbons can be degraded through various microbial metabolic processes. researchgate.netaip.org

While no studies have specifically documented the biotransformation of 3-Hexene, 3-chloro-, pathways can be inferred from research on other chlorinated alkenes. oup.comnih.gov Microorganisms have evolved a range of enzymes, such as oxygenases and dehalogenases, to break down these xenobiotic compounds. researchgate.netiastate.edu

Aerobic Degradation: Under aerobic conditions, the initial attack on a chloroalkene is often catalyzed by monooxygenase or dioxygenase enzymes. iastate.edu These enzymes can hydroxylate the molecule or attack the double bond, leading to the formation of epoxides or chlorinated alcohols. These intermediates can be further metabolized, often involving the cleavage of the carbon-chlorine bond (dehalogenation) and eventual entry into central metabolic pathways. oup.com Cometabolism, where the degradation is facilitated by enzymes produced for the metabolism of another substrate (like methane (B114726) or toluene), is a common mechanism for the aerobic breakdown of chlorinated aliphatics. nih.goviastate.edu

Anaerobic Degradation: In the absence of oxygen, a key degradation mechanism for chlorinated compounds is reductive dehalogenation, where the chlorinated compound is used as an electron acceptor, and the chlorine atom is replaced by a hydrogen atom. aip.org This process is particularly effective for highly chlorinated compounds. For a less chlorinated alkene like 3-Hexene, 3-chloro-, other anaerobic pathways might also be possible.

The ability of microbial communities to degrade chlorinated hydrocarbons suggests that biotransformation is a plausible long-term fate for 3-Hexene, 3-chloro- in contaminated soils and sediments. aip.org

Future Research Directions and Unresolved Questions in 3 Hexene, 3 Chloro Chemistry

The Quest for Greener Syntheses: Sustainability and Atom Economy

A primary objective in modern synthetic chemistry is the development of environmentally benign processes that maximize the incorporation of all starting materials into the final product, a concept known as atom economy. longdom.org Future research into the synthesis of 3-Hexene (B12438300), 3-chloro- will undoubtedly prioritize these "green" principles. ijnc.irdergipark.org.tr

Current synthetic approaches to vinyl chlorides often involve hydrochlorination of alkynes. organic-chemistry.org For 3-Hexene, 3-chloro-, this would entail the reaction of 3-hexyne (B1328910) with hydrogen chloride. A key challenge in this reaction is achieving high regioselectivity to ensure the chlorine atom adds to the desired third carbon. The mechanism of such electrophilic additions can be complex, potentially involving a vinyl cation intermediate. chemistrysteps.commasterorganicchemistry.com

Future investigations will likely focus on the development of novel catalytic systems that can facilitate this transformation under milder conditions and with greater control. longdom.org The use of supported metal catalysts or organocatalysts could offer pathways that avoid harsh reagents and minimize waste generation. researchgate.net Furthermore, exploring alternative, more sustainable feedstocks beyond traditional petrochemical sources will be a critical aspect of this research. longdom.org The principles of green chemistry, such as using safer solvents and reducing energy consumption, will be central to these endeavors. dergipark.org.tr

Table 1: Key Considerations for Sustainable Synthesis of 3-Hexene, 3-chloro-

| Principle | Application to 3-Hexene, 3-chloro- Synthesis |

| Atom Economy | Designing syntheses, like the direct addition of HCl to 3-hexyne, that incorporate all atoms from the reactants into the product. |

| Catalysis | Developing selective catalysts to control the regiochemistry of the HCl addition, minimizing byproducts. |

| Renewable Feedstocks | Investigating bio-based routes to 3-hexyne or other precursors. |

| Safer Solvents | Replacing traditional volatile organic solvents with greener alternatives like water or ionic liquids where possible. |

| Energy Efficiency | Utilizing catalytic processes that operate at lower temperatures and pressures. |

Illuminating Reaction Dynamics: Femtochemistry and Ultrafast Spectroscopy

Understanding the intricate details of a chemical reaction as it happens is fundamental to controlling its outcome. Femtochemistry, the study of chemical reactions on the timescale of femtoseconds (10-15 seconds), offers a powerful lens through which to view the transient states and bond-breaking/forming events that constitute a reaction mechanism. nih.govwikipedia.org

For reactions involving 3-Hexene, 3-chloro-, such as its synthesis via electrophilic addition or subsequent nucleophilic substitution reactions, femtosecond pump-probe spectroscopy could provide unprecedented insights. osc.eduyoutube.com This technique uses a "pump" laser pulse to initiate the reaction and a time-delayed "probe" pulse to monitor the progress of the molecular changes. wikipedia.org By varying the delay between the pulses, a "movie" of the reaction can be constructed.

Key unresolved questions that could be addressed include:

The precise structure and lifetime of the vinyl carbocation intermediate in the hydrochlorination of 3-hexyne.

The role of solvent molecules in stabilizing transition states.

The dynamics of bond cleavage in photodissociation reactions of 3-Hexene, 3-chloro-.

Ultrafast spectroscopy can also be applied to study the photochemistry of halogenated hydrocarbons, providing a deeper understanding of their environmental fate and potential applications in photoredox catalysis. osc.edu The insights gained from these studies would be invaluable for the rational design of more efficient and selective reactions involving 3-Hexene, 3-chloro-. riken.jp

Engineering Reactivity: The Rational Design of Novel Derivatives

The chlorine atom and the carbon-carbon double bond in 3-Hexene, 3-chloro- are key functional groups that dictate its reactivity. The rational design of derivatives with tailored properties and reactivity is a promising area for future research. This involves strategically modifying the molecular structure to achieve specific outcomes.

For instance, the introduction of other functional groups onto the hexene backbone could modulate the electronic properties of the double bond, influencing its susceptibility to electrophilic attack. The development of novel catalysts could enable site-selective functionalization of the C-H bonds within the molecule, opening up a vast chemical space for new derivatives. nih.gov

Computational chemistry will play a pivotal role in this endeavor. By modeling the electronic structure and reactivity of hypothetical derivatives, researchers can predict their properties and prioritize synthetic targets. For example, density functional theory (DFT) calculations could be used to assess the stability of reaction intermediates and transition states for various derivatization reactions. The design of catalysts for specific transformations is also an active area of research that could be applied to this system. nih.govrsc.org

The Dawn of Predictive Chemistry: Machine Learning in Reaction Discovery

The integration of machine learning (ML) into chemical research is revolutionizing how we predict and discover new reactions. beilstein-journals.org For 3-Hexene, 3-chloro-, ML algorithms could be trained on large datasets of known reactions to predict the outcomes of new, untested transformations. nih.gov

One of the key challenges in the synthesis of 3-Hexene, 3-chloro- is controlling the regioselectivity of the hydrochlorination of 3-hexyne. Machine learning models have shown great promise in predicting the regioselectivity of various organic reactions. rsc.orgchemrxiv.orgnih.gov By training a model on a diverse set of alkyne hydrohalogenation reactions, it may be possible to predict the optimal conditions (catalyst, solvent, temperature) to favor the formation of 3-Hexene, 3-chloro- over its isomers.

Furthermore, machine learning can be employed for:

Reaction Optimization: Algorithms can efficiently explore a vast parameter space to identify the optimal conditions for a given reaction, maximizing yield and minimizing byproducts.

Discovery of Novel Reactions: ML models can identify patterns in reactivity that are not immediately obvious to human chemists, suggesting new and potentially groundbreaking chemical transformations.

Predicting Properties: The physical and chemical properties of novel derivatives of 3-Hexene, 3-chloro- could be predicted using quantitative structure-property relationship (QSPR) models, accelerating the discovery of new materials with desired characteristics.

The continued development of sophisticated machine learning algorithms and the generation of high-quality, large-scale chemical data will be crucial for realizing the full potential of this approach in the chemistry of 3-Hexene, 3-chloro- and beyond.

Q & A

Basic Questions

Q. What are the methodological approaches to synthesizing 3-chloro-3-hexene in laboratory settings?

- Answer: Synthesis of 3-chloro-3-hexene can involve electrophilic addition of HCl to 3-hexyne under controlled conditions, favoring anti-Markovnikov addition. Alternatively, dehydrohalogenation of 3-chlorohexane using a strong base (e.g., KOH) may yield the alkene. Reaction progress should be monitored via gas chromatography (GC) with polar columns (e.g., OV-101 or SE-30) to separate isomers . Purity can be confirmed using retention indices compared to standards .

Q. How can gas chromatography (GC) be optimized for characterizing 3-chloro-3-hexene isomers?

- Answer: Use capillary GC columns such as HP-PONA or OV-101 with hydrogen carrier gas. Retention indices for alkenes are critical; for example, 3-hexene isomers exhibit distinct retention times at 50–70°C. Calibration with known standards and temperature-programmed runs (e.g., 40–80°C at 2°C/min) improve resolution .

Q. What safety protocols are essential when handling 3-chloro-3-hexene?

- Answer: Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact. Use fume hoods for volatile reactions. Waste must be segregated and disposed via certified hazardous waste services. Spill kits with inert adsorbents (e.g., vermiculite) should be readily available .

Advanced Questions

Q. How can discrepancies in thermodynamic data (e.g., enthalpy of vaporization) for 3-chloro-3-hexene be resolved?

- Answer: Discrepancies in ΔvapH° values (e.g., 31.5–32.3 kJ/mol) arise from measurement techniques (static vs. dynamic methods) or sample purity. Researchers should replicate experiments using standardized methods (e.g., Calvet calorimetry) and validate purity via GC-MS. Cross-referencing NIST data and controlling for trace impurities (e.g., hexane solvents) are critical .

Q. What mechanistic insights can be derived from studying halogenation kinetics of 3-chloro-3-hexene derivatives?

- Answer: Bromination of 3-hexene follows third-order kinetics (rate = k[alkene][Br₂][H⁺]). For 3-chloro-3-hexene, the electron-withdrawing Cl group may reduce electrophilic addition rates. Kinetic isotope effects (KIEs) and DFT calculations can elucidate transition states. Compare experimental rate constants (e.g., from Wiberg’s trifluoroacetolysis) with computational models .

Q. What strategies are effective in analyzing environmental degradation pathways of 3-chloro-3-hexene?

- Answer: Track degradation using GC-MS to identify intermediates (e.g., chlorinated alcohols or ketones). Aerobic microbial assays with Pseudomonas spp. can reveal biodegradation pathways. Compare half-lives in soil/water matrices under varying pH and temperature. Reference EPA DSSTox data for ecotoxicity profiling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.